1-Dodecanol-1-13C

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Dodecanol-1-13C can be synthesized through a series of reaction steps involving isotopically labeled reagents. One common method involves using 13C isotopically labeled methanol sulfate and dodecanal . The industrial production of this compound typically involves the saponification of coconut oil followed by hydrogenation at high pressure .

Analyse Chemischer Reaktionen

1-Dodecanol-1-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dodecanoic acid.

Reduction: It can be reduced to form dodecane.

Substitution: It can undergo substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include dodecanoic acid, dodecane, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Dodecanol-1-13C has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Dodecanol-1-13C involves its hydrophilic and lipophilic properties, which allow it to affect cell membranes in an unspecific manner. It can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

1-Dodecanol-1-13C is similar to other fatty alcohols such as:

1-Dodecanol: The non-isotopically labeled version of this compound.

1-Tetradecanol: A 14-carbon fatty alcohol.

1-Hexadecanol: A 16-carbon fatty alcohol.

What sets this compound apart is the presence of the 13C isotope, which enhances its mass spectrometry resolution and sensitivity, making it particularly valuable for scientific research .

Biologische Aktivität

1-Dodecanol-1-13C is a stable isotope-labeled form of 1-dodecanol, a long-chain fatty alcohol with significant biological activity. This compound has garnered attention for its potential applications in biochemistry, pharmacology, and environmental science due to its interactions with biological membranes and its role as a metabolite.

1-Dodecanol exhibits various biological activities, primarily through its interaction with cell membranes and proteins. Studies have shown that it can influence membrane fluidity and permeability, which are crucial for cellular function. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting the activity of membrane-bound proteins .

Antibacterial Properties

Research indicates that 1-dodecanol possesses notable antibacterial activity. In a comparative study of long-chain fatty alcohols, 1-dodecanol demonstrated the highest antibacterial efficacy among those tested. Its mechanism appears to be linked to its ability to disrupt bacterial cell membranes without causing significant leakage of cellular contents, unlike shorter-chain alcohols which cause more pronounced membrane damage .

Time-Kill Assay Results

The time-kill assay revealed that exposure to 1-dodecanol can reduce viable cell counts significantly within hours:

| Time (hours) | Viable Cell Count (cfu/mL) |

|---|---|

| 0 | |

| 4 | |

| 24 | Below detection limit |

This data suggests that 1-dodecanol can effectively inhibit bacterial growth over time .

Impact on Immune Function

Another area of interest is the effect of aliphatic alcohols, including 1-dodecanol, on immune cell function. A study indicated that treatment with aliphatic alcohols could suppress phagocytic activity in human monocytes in a concentration-dependent manner. This suppression may lead to increased susceptibility to infections in individuals consuming high amounts of alcoholic beverages .

Toxicological Profile

The toxicological effects of 1-dodecanol have been evaluated through various studies. It has been reported as non-mutagenic in the Ames test and shows low cytotoxicity at certain concentrations. However, some studies indicated potential chromosomal aberrations under specific conditions, necessitating further investigation into its safety profile .

Biotransformation Studies

A significant aspect of research on 1-dodecanol involves its production through biotransformation processes. A study highlighted the use of genetically modified E. coli strains capable of converting alkanes into 1-alkanols, including 1-dodecanol. This biotechnological approach not only enhances production efficiency but also minimizes overoxidation byproducts .

Environmental Applications

In environmental science, 1-dodecanol has been studied for its role in bioremediation processes. Its capacity to interact with hydrocarbons suggests potential applications in degrading pollutants in contaminated environments, particularly in Arctic soils where traditional remediation methods may be less effective .

Eigenschaften

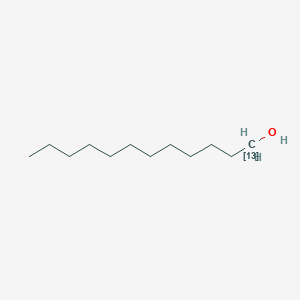

IUPAC Name |

(113C)dodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480824 | |

| Record name | 1-Dodecanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-32-5 | |

| Record name | 1-Dodecanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanol-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.